Product packaging for (3-Chlorobenzyl)hydrazine hydrochloride(Cat. No.:CAS No. 260057-49-6)

(3-Chlorobenzyl)hydrazine hydrochloride

Cat. No.: B1452339
CAS No.: 260057-49-6
M. Wt: 229.5 g/mol
InChI Key: COAOTKOMDMUAPM-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)hydrazine hydrochloride (CAS 260057-49-6) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the development of diverse molecular scaffolds with potential biological activity. Its hydrazine functionality makes it a key reactant in the synthesis of hydrazone derivatives, which are a prominent class of compounds studied for their wide range of pharmacological properties, including antituberculosis, antileishmanial, and antibacterial activities (Molecules 2025, 30(13), 2852). Hydrazones and related structures derived from such building blocks have demonstrated potent inhibitory activity against various enzymes. For instance, structurally similar thiosemicarbazide derivatives have been identified as effective tyrosinase inhibitors, acting through copper ion chelation at the enzyme's active site (Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase, Sciencedirect, 2024). Furthermore, mechanochemical synthesis methods have highlighted the utility of hydrazine-based compounds in creating novel anti-infectious agents (Molecules 2023, 28(13), 5284). This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Cl3N2 B1452339 (3-Chlorobenzyl)hydrazine hydrochloride CAS No. 260057-49-6

Properties

IUPAC Name

(3-chlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIYHIGETXHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260057-49-6
Record name [(3-chlorophenyl)methyl]hydrazine hydrochloride
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Preparation Methods

Method Summary:

  • Starting Material: 3-chloroaniline
  • Diazotization: 3-chloroaniline is diazotized under controlled temperature (10–35 °C) and pH (7–9).
  • Reduction: Sodium pyrosulfite (sodium metabisulfite) is used as the reductant.
  • Hydrolysis: Followed by hydrolysis to yield 3-chlorophenyl hydrazine.
  • Advantages: High purity product and low production cost.
  • Yield: Typically 63–72% in prior art, improved by optimized conditions.

Reaction Conditions:

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization 3-chloroaniline + nitrite source 10–35 7–9 Controlled to optimize diazonium
Reduction Sodium pyrosulfite 10–35 7–9 Reductive agent for diazonium
Hydrolysis - Ambient - To obtain hydrazine derivative

This method was disclosed in patent CN101157630A, highlighting the use of sodium pyrosulfite as a reductant under mild conditions, resulting in a product with high purity and reduced costs compared to traditional methods.

Method Summary:

  • Starting Material: 3-chloroaniline
  • Diazotization: Performed at 0–5 °C with concentrated hydrochloric acid (37%) and sodium nitrite.
  • Reduction: Zinc powder in the presence of concentrated hydrochloric acid acts as the reductant.
  • Purification: Involves dissolution, decolorization with activated carbon, filtration, and crystallization.
  • Salt Formation: Reaction with oxalic acid to form 3-chlorophenyl hydrazine oxalate.
  • Advantages: High purity (>99% by HPLC), higher yield (~42%), shorter reaction time, easy removal of zinc hydroxide impurities.
  • Yield: Approximately 42% for oxalate salt.

Detailed Reaction Conditions and Process Parameters:

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Diazotization 3-chloroaniline + 37% HCl + NaNO2 (35%) aqueous 0–5 1–1.5 Maintain strong acidic medium
Reduction Zn powder + 37% HCl + water 15–20 Until complete Formation of canescence solution, zinc hydroxide byproduct
pH Adjustment NaOH solution to pH 10.5 Ambient 1–2 Crystallization of crude hydrazine
Purification Dissolution in water, activated carbon treatment 60 (dissolution), 5 (crystallization) 20 min decolorization, 1–2 h crystallization Removes impurities, improves purity
Salt Formation Reaction with 30% oxalic acid, acetone washing 60–70 (reaction), 20 (cooling) - Produces oxalate salt with high purity

Representative Experimental Data:

Batch Size (g 3-chloroaniline) Yield of Crude Hydrazine (g) Purified Hydrazine (g) Oxalate Salt (g) Purity (%) Yield (%) of Oxalate Salt
50 26.5 22.0 32.3 99.1 42.0
200 119 100 145 99.1 42.1
500 290 245 350 (approx.) 99.1 ~42

This method is described in patent CN105294486A and is notable for its stability, reliability, and scalability, meeting industrial demands for high purity and yield.

Comparative Analysis of Preparation Methods

Feature Sodium Pyrosulfite Reduction Zinc Powder + HCl Reduction
Starting Material 3-chloroaniline 3-chloroaniline
Diazotization Conditions 10–35 °C, pH 7–9 0–5 °C, strong acidic (37% HCl)
Reducing Agent Sodium pyrosulfite Zinc powder + concentrated HCl
Reaction Time Longer (not specified) Shorter (1–2 hours for reduction)
Purity of Final Product High purity (not quantified) >99% (HPLC)
Yield 63–72% (hydrazine) ~42% (oxalate salt)
Ease of Impurity Removal Moderate Easy (zinc hydroxide precipitates)
Scalability Good Proven at multi-kg scale
Cost Low production cost Moderate, but efficient and reliable

Notes on (3-Chlorobenzyl)hydrazine Hydrochloride Specifics

While the above methods focus on 3-chlorophenyl hydrazine and its oxalate salt, this compound is closely related and can be prepared by similar diazotization and reduction strategies, followed by salt formation with hydrochloric acid.

The key differences lie in the benzyl vs. phenyl substitution, which may require adaptation of reaction parameters, but the fundamental chemistry remains consistent.

Summary of Research Findings

  • Diazotization is critical and must be performed under controlled temperature and acidic conditions to ensure formation of stable diazonium intermediates.
  • Reduction with zinc powder in concentrated hydrochloric acid is superior for industrial production, offering high purity and yield with easier impurity management.
  • Purification steps involving activated carbon treatment and crystallization significantly improve product quality.
  • Salt formation with oxalic acid or hydrochloric acid stabilizes the hydrazine derivative for storage and handling.
  • The choice of reductant and reaction conditions directly impacts yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield azides, while reduction reactions may yield amines .

Scientific Research Applications

(3-Chlorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Applications
(3-Chlorophenyl)hydrazine HCl C₆H₇ClN₂·HCl 195.06 -Cl Heterocyclic synthesis
3-Fluorophenylhydrazine HCl C₆H₇FN₂·HCl 178.60 -F Fluorinated intermediates
3-Nitrophenylhydrazine HCl C₆H₆ClN₃O₂ 189.60 -NO₂ Analytical derivatization
3-Hydrazinobenzenesulfonamide HCl C₆H₁₀ClN₃O₂S 223.68 -SO₂NH₂ Antimicrobial agents
Ethyl 3-hydrazinobenzoate HCl C₉H₁₃ClN₂O₂ 216.66 -COOEt Lipophilic synthons

Biological Activity

(3-Chlorobenzyl)hydrazine hydrochloride is a synthetic organic compound with the molecular formula C7H10ClN2·HCl. It is a derivative of hydrazine, characterized by the presence of a 3-chlorobenzyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound exhibits a hydrazine moiety that can interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves the formation of covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This can significantly affect metabolic pathways and cellular processes, making it a candidate for further research in therapeutic applications.

Chemical Structure

  • Molecular Formula : C7H10ClN2·HCl
  • Molecular Weight : 176.08 g/mol

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves disrupting cell cycle progression and promoting cell death, evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .

Antioxidant Activity

This compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property may contribute to its potential therapeutic effects, particularly in conditions related to oxidative damage.

Table 1: Biological Activity Summary

Activity Type Tested Organisms/Cell Lines Findings Reference
AntibacterialE. faecalis, P. aeruginosaMIC: 40-50 µg/mL; comparable to ceftriaxone
AnticancerMCF-7, HCT-116Induced apoptosis; increased LDH levels
AntioxidantVarious cell linesSignificant reduction in oxidative stress markers

Detailed Research Findings

  • Antibacterial Studies : A series of experiments demonstrated that this compound exhibited potent antibacterial effects against multiple strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through disk diffusion assays and broth microdilution methods .
  • Cytotoxicity Assays : In vitro cytotoxicity tests showed that the compound could effectively inhibit the growth of various cancer cell lines at low concentrations, with IC50 values indicating strong potential for therapeutic use against malignancies .
  • Mechanistic Insights : Further studies have elucidated the mechanisms by which this compound exerts its biological effects, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis .

Q & A

Q. What are the optimal synthetic routes for (3-chlorobenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazine substitution : React 3-chlorobenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours). The hydrochloride salt is precipitated by adding concentrated HCl .
  • Purification : Recrystallize the product from ethanol or methanol to improve purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
    Key Parameters : Temperature (reflux ~78°C for ethanol), stoichiometry (1:1 molar ratio of hydrazine to benzyl chloride), and solvent polarity influence yield. Reported yields for analogous compounds range from 70–85% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 3-chlorobenzyl) and hydrazine NH signals (δ 8.5–10.5 ppm, broad). For example, in 4-cyanophenyl hydrazine hydrochloride, NH peaks appear at δ 10.59 ppm .
  • IR Spectroscopy : Confirm N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹). Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) rules out byproducts .
  • Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl%: ~20.1%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound likely shares hazards with phenylhydrazine hydrochloride, which causes hemolytic anemia and has an oral LD₅₀ of 25–2100 mg/kg in rodents .
  • Neutralization : Dispose of waste by treatment with calcium hypochlorite (10% w/v) to degrade hydrazine residues .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro substituent influence the reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks. For instance:

  • Pyrazole Synthesis : React with α,β-unsaturated ketones (e.g., benzylideneacetone) to form 1,4,5-trisubstituted pyrazoles. The chloro group stabilizes intermediates via resonance, improving cyclization yields .
  • Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., 2-methylbenzyl derivatives) using HPLC or UV-Vis monitoring. Chloro-substituted derivatives show ~20% faster cyclization .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to enzymes like aminopeptidase N (APN) or VEGFR2. Use software (e.g., GROMACS) to assess hydrogen bonding between the hydrazine NH and catalytic residues (e.g., Glu or Asp).
  • Docking Studies : AutoDock Vina can predict binding affinities. The chloro group may enhance hydrophobic interactions in receptor pockets, as seen in procarbazine derivatives targeting DNA .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in APN inhibition may arise from varying cell lines (HEK293 vs. HepG2) .
  • Structural Confirmation : Validate compound identity via X-ray crystallography. Misassignment of regioisomers (e.g., 3-chloro vs. 4-chloro) can lead to conflicting bioactivity reports .

Q. How does this compound compare to fluorinated analogs in drug discovery applications?

Methodological Answer:

  • SAR Studies : Replace the chloro group with fluorine (e.g., 3-fluorobenzyl hydrazine hydrochloride) and assess pharmacokinetics. Fluorine’s electronegativity increases metabolic stability but may reduce solubility .
  • In Vitro Testing : Evaluate cytotoxicity (e.g., against MCF-7 cells) and logP values. Chloro derivatives often exhibit higher logP (~2.5) than fluoro analogs (~2.0), impacting membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chlorobenzyl)hydrazine hydrochloride
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(3-Chlorobenzyl)hydrazine hydrochloride

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